![molecular formula C13H15BrN2O3 B5131030 N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5131030.png)
N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme responsible for catalyzing the conversion of glutamine to glutamate. BPTES has gained interest in recent years due to its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
BPTES inhibits glutaminase activity by binding to the active site of the enzyme. Glutaminase catalyzes the conversion of glutamine to glutamate, which is essential for cancer cell proliferation. BPTES binding to the active site of glutaminase prevents the enzyme from carrying out its catalytic function, leading to decreased glutamate production and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. BPTES has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPTES has also been shown to decrease cancer cell migration and invasion, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce apoptosis. However, BPTES has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for BPTES research. One direction is to develop more potent and selective glutaminase inhibitors based on the structure of BPTES. Another direction is to study the potential of BPTES in combination therapy with other cancer drugs. Additionally, further research is needed to understand the off-target effects of BPTES and to develop strategies to minimize these effects.
Synthesis Methods
BPTES can be synthesized using a three-step reaction sequence. The first step involves the reaction of 3-bromophenylamine with 2-furancarboxaldehyde to form N-(3-bromophenyl)-2-furancarboxamide. The second step involves the reduction of the carbonyl group in the furan ring to form N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)carboxamide. The final step involves the reaction of N-(3-bromophenyl)-N'-(tetrahydro-2-furanylmethyl)carboxamide with ethanediamide to form BPTES.
Scientific Research Applications
BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is overexpressed in many cancer cells, making it a promising target for cancer therapy. BPTES has been shown to inhibit glutaminase activity, leading to decreased cancer cell proliferation and increased cell death. BPTES has also been studied for its potential in combination therapy with other cancer drugs, such as cisplatin and paclitaxel.
properties
IUPAC Name |
N'-(3-bromophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-3-1-4-10(7-9)16-13(18)12(17)15-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESZKBSUIHYVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.